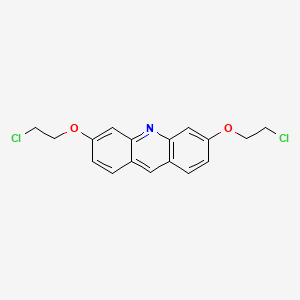

3,6-Bis(2-chloroethoxy)acridine

Descripción general

Descripción

3,6-Bis(2-chloroethoxy)acridine is a chemical compound with the molecular formula C17H16Cl3NO2 . It is a derivative of acridine, a heterocyclic compound that has been actively researched over the years for its potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a planar acridine core with two chloroethoxy groups attached at the 3 and 6 positions . This planar structure is likely to facilitate intercalation into double-stranded DNA .Aplicaciones Científicas De Investigación

Synthesis and Properties

- 3,6-Bis(dimethylamino)acridine, a related compound, has been utilized in the synthesis of novel fluorescent compounds for cell staining. It reacts with various agents to form a Lecithin-Analogon, which has been used in staining experiments with LM and Hela cells (Erbrich & Zimmermann, 1981).

DNA Binding and Molecular Modeling

- Acridine derivatives, including 3,6-bis((1-alkyl-5-oxo-imidazolidin-2-yliden)imino)acridine hydrochlorides, exhibit significant interactions with calf thymus DNA and selected cell lines. These interactions and binding constants are studied through various spectroscopic methods, providing insights into DNA binding mechanisms (Janovec et al., 2011).

Immunological Research

- The compound 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride, related to 3,6-Bis(2-chloroethoxy)acridine, has been studied for its effect on natural killer (NK) cells. It enhances the cytotoxic activity of NK cells and is postulated to stimulate macrophages to release IFN-alpha, which activates NK cells. This finding suggests potential applications in immunotherapy for malignancies (Wang et al., 1986).

Catalytic Applications in Polymer Synthesis

- 3,6-Bis(dimethylamino)acridine-based monomers have been used to synthesize stable polyimides with potential applications in catalysis. These polyimides exhibit highstability under oxidative and reductive conditions and have been tested for catalytic activity in reactions like furan formation, demonstrating the versatility of acridine derivatives in polymer chemistry (Seçkin et al., 2004).

Antiparasitic Activities

- Bis(acridine) derivatives have shown significant antiparasitic activities against various strains of Plasmodium falciparum, Trypanosoma brucei, and Leishmania infantum. These findings highlight the potential use of acridine compounds in developing new antimalarial and antitrypanosomal agents (Girault et al., 2000).

Anticancer Research

- A range of bis-acridine derivatives has been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some of these compounds exhibit potent anticancer properties, indicating the potential of acridine-based compounds in cancer treatment (Sondhi et al., 2013).

Immunopharmacology

- The effect of 3,6-bis(2-piperidinoethoxy) acridine trihydrochloride on graft vs host reactions in mice has been investigated. This compound was found to prevent the development of graft vs host disease, offering insights into its potential application in immunopharmacology and transplant medicine (Lucas et al., 1989).

Phase I Clinical Trial for Colorectal Carcinoma

- A phase I clinical trial using the immunomodulator 3,6-bis(2-piperidinoethoxy) acridine trihydrochloride (CL 246738) in patients with colorectal carcinoma was conducted to evaluate its immunostimulation and toxicity. Although no significant immunological effects were observed, the study provided valuable data on the safety and potential therapeutic applications of this compound (Lennard et al., 1989).

Mecanismo De Acción

Direcciones Futuras

The development of acridine derivatives, including 3,6-Bis(2-chloroethoxy)acridine, is an active area of research due to their potential therapeutic applications . Future research may focus on optimizing these compounds for disease localization and improving their therapeutic potency and selectivity .

Propiedades

IUPAC Name |

3,6-bis(2-chloroethoxy)acridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO2/c18-5-7-21-14-3-1-12-9-13-2-4-15(22-8-6-19)11-17(13)20-16(12)10-14/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBATQXKBHCNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCl)C=C21)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603268 | |

| Record name | 3,6-Bis(2-chloroethoxy)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87040-78-6 | |

| Record name | 3,6-Bis(2-chloroethoxy)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole](/img/structure/B3359579.png)

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B3359581.png)

![4-Chloro-1-methylpyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3359584.png)

![4-methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3359589.png)

![1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione](/img/structure/B3359619.png)

![3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde](/img/structure/B3359633.png)